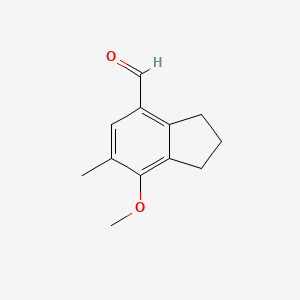

7-Methoxy-6-methyl-indan-4-carbaldehyde

Description

Contextualization within Indane Chemistry

The foundational structure of 7-Methoxy-6-methyl-indan-4-carbaldehyde is indane, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. wikipedia.orgnih.gov This rigid framework is a "privileged scaffold" in medicinal chemistry, meaning it appears in numerous biologically active compounds and approved drugs. nih.goveburon-organics.com The versatility of the indane skeleton allows for a wide range of chemical modifications, with substituents on both the aromatic and aliphatic rings influencing the molecule's properties and biological activity. eburon-organics.com

The specific substitutions on this compound are crucial to its chemical character. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on the aromatic ring, and the carbaldehyde (-CHO) group, each impart distinct electronic and steric properties. The methoxy group, for instance, is known to be an electron-donating group at the para position on a benzene ring, which can influence the reactivity of the aromatic system. mdpi.com The carbaldehyde group is a versatile functional group that can participate in a variety of chemical reactions, such as condensations and oxidations, making it a key handle for further synthetic transformations. beilstein-journals.org

To illustrate the physicochemical properties of this class of compounds, the table below presents data for the parent indane molecule and a related substituted indanone.

| Property | Value for Indane | Value for 7-Methoxy-6-methyl-indan-1-one |

| Molecular Formula | C9H10 | C11H12O2 |

| Molecular Weight | 118.18 g/mol | 176.21 g/mol |

| Appearance | Colorless liquid | Not specified |

| Boiling Point | 176 °C | Not available |

| Melting Point | -51 °C | Not available |

| Density | 0.964 g/cm³ | Not available |

| CAS Number | 496-11-7 | 71846-67-8 |

Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

The true significance of this compound lies in its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of new therapeutic agents. The indane core is present in a number of successful drugs, including the anti-Alzheimer's agent Donepezil and the anti-inflammatory drug Sulindac (B1681787). nih.goveburon-organics.com This history underscores the potential of novel indane derivatives in drug discovery.

The functional groups of this compound offer multiple avenues for synthetic elaboration. The aldehyde functional group is particularly reactive and can be readily converted into a wide array of other functionalities. For example, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds to form new carbon-carbon bonds, a common strategy in the synthesis of complex molecules and biologically active compounds. beilstein-journals.org It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of derivatives.

In the context of medicinal chemistry, the specific substitution pattern of this compound could be designed to interact with specific biological targets. The methoxy and methyl groups can influence the lipophilicity and binding interactions of the molecule with a target protein. The development of indanone-based compounds as inhibitors of enzymes like acetylcholinesterase (implicated in Alzheimer's disease) highlights the therapeutic potential of this scaffold. nih.gov Furthermore, indane derivatives have been investigated for their anticancer and antimicrobial activities. nih.gov

The table below showcases the biological activities of some substituted indane derivatives, illustrating the potential therapeutic applications of this class of compounds.

| Compound Type | Biological Activity | Reference |

| Indanone Derivatives | Anti-Alzheimer, Anticancer, Antimicrobial, Antiviral | nih.gov |

| Indane-carboxamide Derivatives | CGRP receptor antagonists | eburon-organics.com |

| Substituted Indanes | Anticancer, Anti-inflammatory, Neuroprotective | eburon-organics.com |

This table provides examples of the biological activities observed for various indane derivatives, suggesting the potential for this compound to serve as a scaffold for compounds with similar therapeutic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-9(7-13)10-4-3-5-11(10)12(8)14-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHKYMXTWTUNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCC2=C1OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 7 Methoxy 6 Methyl Indan 4 Carbaldehyde

Established Synthetic Pathways

Established synthetic routes to substituted indanes often rely on classical organic reactions that have been well-documented in chemical literature. These methods provide reliable, albeit sometimes harsh, conditions for the formation of the core indane structure and subsequent functionalization.

Alkylation reactions are fundamental to building the carbon skeleton of the indane precursor. Friedel-Crafts acylation followed by reduction is a classic two-step approach for the primary alkylation of arenes. wikipedia.org For instance, an appropriately substituted benzene (B151609) derivative can be acylated, and the resulting ketone can then be reduced to form the alkyl chain that will ultimately become part of the indane's cyclopentane (B165970) ring. Intramolecular Friedel-Crafts reactions are also pivotal, where a precursor molecule containing an aromatic ring and a suitable side chain with a reactive group (e.g., an acyl chloride or carboxylic acid) is cyclized in the presence of a Lewis acid or strong protic acid to form the indanone ring system. rsc.org

A key and commercially available precursor for the synthesis of the target molecule is 7-Methoxy-6-methyl-indan-1-one . sigmaaldrich.com The availability of this compound significantly streamlines the synthetic process, as the core indane structure with the desired methoxy (B1213986) and methyl substituents is already in place.

The synthesis of this precursor itself would likely involve the cyclization of a substituted arylpropionic acid. For example, 3-(2-methoxy-3-methylphenyl)propanoic acid could be cyclized under acidic conditions to yield the corresponding indanone.

With 7-Methoxy-6-methyl-indan-1-one as the starting material, the primary transformations required are the reduction of the ketone at the C-1 position to a methylene (B1212753) group (CH₂) and the subsequent formylation of the aromatic ring at the C-4 position.

For the reduction of the ketone, two classical methods are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce ketones to alkanes. wikipedia.orglibretexts.organnamalaiuniversity.ac.in It is particularly effective for aryl-alkyl ketones. wikipedia.org However, the strongly acidic conditions may not be suitable for all substrates. libretexts.org

Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures to convert carbonyls to methylene groups. byjus.comwikipedia.orgpharmaguideline.com It is a valuable alternative for substrates that are sensitive to strong acids. alfa-chemistry.com

Novel Approaches in Indane-Carbaldehyde Synthesis

Modern synthetic chemistry continually seeks more efficient, selective, and milder reaction conditions. Novel approaches to the synthesis of indane-carbaldehydes focus on direct functionalization and the use of advanced catalytic systems.

Recent advances in C-H functionalization offer a more direct route to introduce functionality onto the indane core, potentially avoiding the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. organic-chemistry.org For the synthesis of substituted indanones, rhodium-catalyzed tandem reactions have been developed to construct the ring system under mild and sustainable conditions, even in water. organic-chemistry.org

The introduction of the aldehyde group at the C-4 position is a critical step. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. beilstein-journals.orgrsc.orgijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). acs.orgtcichemicals.com

The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic effects of the substituents on the aromatic ring. In the case of 7-methoxy-6-methyl-indane, both the methoxy and methyl groups are activating and ortho-, para-directing. organicchemistrytutor.comlibretexts.orgyoutube.com The methoxy group at position 7 strongly activates the ortho position (C-6, which is blocked) and the para position (C-4). The methyl group at C-6 also activates its ortho (C-5) and para (C-7, blocked) positions. The directing effect of the methoxy group is generally stronger than that of the methyl group, and it strongly favors substitution at the para position (C-4), which is also less sterically hindered. chegg.com Therefore, the Vilsmeier-Haack reaction is expected to selectively introduce the formyl group at the desired C-4 position.

Novel photocatalytic methods are also emerging for the synthesis of aromatic aldehydes. These reactions can proceed under mild conditions using visible light and a photocatalyst, offering a greener alternative to traditional methods. rsc.orgnih.govnih.gov For instance, the selective oxidation of a corresponding benzyl (B1604629) alcohol at the C-4 position could be achieved photocatalytically. nih.gov

Green Chemistry Principles in Synthesis of 7-Methoxy-6-methyl-indan-4-carbaldehyde

The principles of green chemistry aim to design chemical processes that are more environmentally benign. mrforum.comresearchgate.net These principles can be applied to the synthesis of this compound in several ways.

The use of greener solvents is another important aspect. Traditional organic solvents are often volatile and toxic. researchgate.net Alternatives such as water, supercritical carbon dioxide, or ionic liquids are being explored for organic synthesis. mrforum.comyoutube.comacs.org For example, the synthesis of 2-arylidene-indan-1,3-diones has been demonstrated using a task-specific ionic liquid at room temperature in the absence of a volatile solvent. nih.govlookchem.com

Furthermore, the use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Catalytic reactions reduce waste by using small amounts of a substance to carry out a reaction many times. The use of palladium or rhodium catalysts in the synthesis of the indane core and the potential use of photocatalysts for aldehyde introduction are examples of this principle in action. organic-chemistry.orgnih.gov

Iii. Chemical Reactivity and Transformations of 7 Methoxy 6 Methyl Indan 4 Carbaldehyde

Aldehyde Group Reactivity

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. A diverse range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the alcohol product. The reactivity of the aldehyde can be influenced by steric hindrance and the electronic effects of the substituents on the aromatic ring. In the case of 7-Methoxy-6-methyl-indan-4-carbaldehyde, the electron-donating nature of the methoxy (B1213986) and methyl groups may slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.

Common nucleophilic addition reactions that this compound is expected to undergo include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of secondary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds would add to the aldehyde to produce secondary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) would yield a cyanohydrin. ijacskros.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde would reversibly form a hemiacetal and then an acetal, which can serve as a protecting group for the aldehyde functionality. ijacskros.comlearncbse.in

Table 1: Predicted Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent(s) | Predicted Product |

| Methyl Grignard | CH₃MgBr, then H₃O⁺ | 1-(7-Methoxy-6-methyl-indan-4-yl)ethanol |

| Phenyl Lithium | C₆H₅Li, then H₃O⁺ | (7-Methoxy-6-methyl-indan-4-yl)(phenyl)methanol |

| Cyanide | NaCN, H₂SO₄ | 2-Hydroxy-2-(7-methoxy-6-methyl-indan-4-yl)acetonitrile |

| Ethanol (B145695) | CH₃CH₂OH, H⁺ (cat.) | 4-(Diethoxymethyl)-7-methoxy-6-methyl-indane |

Note: The conditions and yields in this table are illustrative and based on general knowledge of these reactions. Specific experimental data for this compound is not available.

Condensation reactions of the aldehyde group involve the initial nucleophilic addition followed by the elimination of a small molecule, typically water. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. researchgate.net This reaction is generally catalyzed by a weak acid and proceeds through a carbinolamine intermediate. scispace.com

The formation of Schiff bases from aromatic aldehydes is a widely utilized transformation in organic synthesis. It is anticipated that this compound would readily react with various primary amines to afford the corresponding imines.

Table 2: Predicted Schiff Base Formation with this compound

| Amine | Predicted Schiff Base Product |

| Aniline | N-(7-Methoxy-6-methyl-indan-4-ylmethylene)aniline |

| Benzylamine | N-(7-Methoxy-6-methyl-indan-4-ylmethylene)benzylamine |

| Hydroxylamine (B1172632) | This compound oxime |

Note: The reaction conditions would typically involve refluxing in a suitable solvent like ethanol or methanol, often with a catalytic amount of acetic acid. ijacskros.com Specific yields are not available.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. ucr.edu

Oxidation: A variety of oxidizing agents can effect the conversion of the aldehyde to the corresponding carboxylic acid, 7-Methoxy-6-methyl-indan-4-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) as in the Tollens' test. learncbse.in

Reduction: The reduction of the aldehyde to 7-Methoxy-6-methyl-indan-4-yl)methanol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effectively carry out this transformation. scispace.com Catalytic hydrogenation over a metal catalyst such as palladium or platinum is another viable method.

Table 3: Predicted Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Predicted Product |

| Oxidation | KMnO₄, NaOH, H₂O, then H₃O⁺ | 7-Methoxy-6-methyl-indan-4-carboxylic acid |

| Reduction | NaBH₄, CH₃OH | (7-Methoxy-6-methyl-indan-4-yl)methanol |

| Reduction | H₂, Pd/C | (7-Methoxy-6-methyl-indan-4-yl)methanol |

Note: The choice of reagent and conditions would depend on the desired selectivity and the presence of other functional groups. The data presented is predictive.

Indane Ring System Modifications

The aromatic ring of the indane system is amenable to electrophilic substitution, and the attached methoxy and methyl groups can also undergo specific reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The position of substitution on the aromatic ring of this compound will be directed by the existing substituents: the methoxy group, the methyl group, and the aldehyde group, as well as the fused aliphatic ring.

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation.

Aldehyde Group (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

Considering the positions on the aromatic ring of this compound, the C5 position is the most likely site for electrophilic attack. This position is ortho to the strongly activating methoxy group at C7 and para to the activating methyl group at C6. The deactivating effect of the aldehyde at C4 would primarily influence the positions ortho and para to it, further favoring substitution at C5.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent(s) | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-7-methoxy-6-methyl-indan-4-carbaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-7-methoxy-6-methyl-indan-4-carbaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-7-methoxy-6-methyl-indan-4-carbaldehyde |

Note: This table represents predicted outcomes based on the directing effects of the substituents. Actual product distributions may vary and could include minor isomers.

The methoxy and methyl groups themselves can undergo certain chemical transformations, although these reactions often require more forcing conditions compared to the reactions of the aldehyde group or electrophilic substitution on the ring.

Methoxy Group: The ether linkage of the methoxy group can be cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) to yield the corresponding phenol (B47542). nih.gov This reaction typically proceeds via an Sₙ2 mechanism.

Methyl Group: The benzylic protons of the methyl group are susceptible to radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a benzylic bromide, which is a versatile intermediate for further functionalization.

Table 5: Predicted Reactions of the Substituents on this compound

| Target Group | Reagent(s) | Predicted Product |

| Methoxy | HI, heat | 7-Hydroxy-6-methyl-indan-4-carbaldehyde |

| Methyl | NBS, (PhCO)₂O₂ | 6-(Bromomethyl)-7-methoxy-indan-4-carbaldehyde |

Note: These reactions are predicted based on the known reactivity of these functional groups in similar aromatic systems.

Rearrangement and Cyclization Reactions

The aldehyde functional group in this compound serves as a versatile handle for a variety of chemical transformations, including those that lead to the formation of new ring systems. Such cyclization reactions are of significant interest in synthetic organic chemistry for the construction of complex polycyclic and heterocyclic frameworks.

While the aldehyde group is inherently reactive towards nucleophiles, which is often the initial step in many cyclization sequences, detailed research findings specifically documenting the rearrangement and cyclization reactions of this compound are not extensively available in the public domain. However, the reactivity of similar aromatic aldehydes provides a basis for predicting the types of transformations this compound could undergo.

Common cyclization strategies for aromatic aldehydes include reactions like the Pictet-Spengler synthesis, which involves the condensation of a β-arylethylamine with an aldehyde followed by ring closure. wikipedia.orgmdpi.com For this to occur with this compound, it would first need to be coupled with a suitable β-arylethylamine. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution on the electron-rich aromatic ring to form a new heterocyclic ring. wikipedia.orgd-nb.info

Another potential avenue for cyclization involves condensation reactions with active methylene (B1212753) compounds. These reactions, such as the Knoevenagel condensation, typically involve the reaction of an aldehyde with a compound containing a methylene group flanked by two electron-withdrawing groups. organic-chemistry.orgnih.gov This initially forms a new carbon-carbon double bond, and subsequent intramolecular reactions can lead to the formation of a new ring. The specific products would depend on the nature of the active methylene compound used.

Furthermore, intramolecular versions of reactions like the Friedel-Crafts acylation could be envisaged if the aldehyde group is first converted to a carboxylic acid and then to an acid chloride. learncbse.in Subsequent intramolecular acylation could lead to the formation of a new ring, although the regioselectivity of such a reaction would be influenced by the directing effects of the existing substituents on the indane core.

Despite these possibilities based on the known reactivity of aromatic aldehydes, specific experimental data, including detailed research findings and data tables for rearrangement and cyclization reactions starting from this compound, remain to be published in readily accessible scientific literature. The synthesis of fused heterocyclic systems from various carbaldehyde precursors is a broad area of research, but specific examples for this particular indane derivative are not documented in the provided search results. nih.govrsc.orgresearchgate.netresearchgate.net

Iv. Derivative Synthesis and Structural Modification Strategies

Design and Synthesis of Analogs with Modified Indane Cores

Modification of the indane core itself represents a fundamental strategy for creating structural analogs. These changes can alter the steric and electronic properties of the entire molecule. Established synthetic methodologies for creating substituted indenes and indanes can be adapted for this purpose.

One common approach involves the Nazarov cyclization, an electrocyclic reaction used to synthesize cyclopentenones, which can be further modified to form indene (B144670) or indane systems. This method allows for the construction of highly substituted indene derivatives from aryl vinyl ketones. researchgate.net By starting with appropriately substituted precursors, it is possible to introduce variations in the five-membered ring of the indane system, such as altering alkyl substitution patterns or introducing heteroatoms.

Another strategy could involve modifying the aromatic ring of the indane nucleus before the aldehyde is introduced. Energetic studies on substituted indanones show that the placement of functional groups like methoxy (B1213986) and methyl groups has a predictable influence on the stability of the molecule. mdpi.com This knowledge can guide the synthesis of isomers or analogs with substituents at different positions on the aromatic ring, potentially leading to compounds with distinct properties.

Table 1: Potential Modifications to the Indane Core

| Modification Strategy | Precursor Type | Key Reaction | Potential Outcome |

|---|---|---|---|

| Ring Annulation | Substituted Aryl Vinyl Ketone | Nazarov Cyclization | Introduction of new substituents on the cyclopentane (B165970) ring. researchgate.net |

| Rearrangement | Functionalized Indanone | Acid/Base Catalyzed Rearrangement | Alteration of the carbon skeleton. |

Exploration of Aldehyde Derivatives

The aldehyde group is a highly reactive and versatile functional handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. learncbse.inresearchgate.net This reaction is typically carried out in a weakly acidic medium. A wide variety of primary amines (aliphatic or aromatic) can be used to generate a library of imine derivatives, each with unique steric and electronic features.

Similarly, reaction with hydroxylamine (B1172632) in a weakly acidic medium yields the corresponding oxime. learncbse.in The formation of N-substituted nitrones through the oxidation of imines or reaction with N-substituted hydroxylamines provides another route to aldehyde derivatization. rsc.org

Table 2: Synthesis of Imine and Oxime Derivatives

| Reagent | Derivative Class | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Weakly acidic medium, removal of water. learncbse.inresearchgate.net |

| Hydroxylamine (NH₂OH) | Oxime | Weakly acidic medium. learncbse.in |

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing two key derivatives for further functionalization.

Oxidation to Carboxylic Acid: Standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent, can convert the carbaldehyde group into a carboxylic acid (7-Methoxy-6-methyl-indan-4-carboxylic acid). learncbse.in This carboxylic acid is a crucial intermediate for synthesizing esters, amides, and hydrazides. The synthesis of related chromene-carboxylic acids has been well-documented, providing established protocols for such transformations. nih.govresearchgate.net

Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol ( (7-Methoxy-6-methyl-indan-4-yl)methanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). learncbse.in This alcohol derivative can then be used in etherification or esterification reactions.

Hydrazides and related nitrogen-containing heterocycles are important structural motifs in medicinal chemistry. nih.gov The synthesis of these structures from 7-Methoxy-6-methyl-indan-4-carbaldehyde can be approached in two primary ways:

Hydrazone Formation: The aldehyde can directly react with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) to form hydrazones. researchgate.netresearchgate.net This is a condensation reaction similar to imine formation.

Hydrazide Synthesis: The carboxylic acid derivative (obtained via oxidation as described in 4.2.2) is the key precursor for hydrazide synthesis. The carboxylic acid is typically first converted to an ester (e.g., a methyl or ethyl ester). This ester then undergoes condensation with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to yield the desired hydrazide (7-Methoxy-6-methyl-indan-4-carbohydrazide). nih.gov This method is a widely used and efficient way to prepare hydrazides from their corresponding esters. researchgate.net

These hydrazide derivatives can serve as building blocks for synthesizing more complex heterocyclic systems. nih.gov

Methoxy and Methyl Group Derivatization

The methoxy and methyl groups on the aromatic ring are also amenable to chemical modification, although they are generally less reactive than the aldehyde group.

Methoxy Group: The methoxy group is an ether linkage that can be cleaved under strong acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding phenol (B47542) (7-hydroxy-6-methyl-indan-4-carbaldehyde). This phenolic derivative introduces a new site for O-alkylation, acylation, or use in reactions like the Mannich reaction. In nature, the formation of methoxy groups is often catalyzed by O-methyltransferases. wikipedia.org

Methyl Group: The methyl group attached to the aromatic ring is a site for benzylic functionalization. Reactions such as free-radical halogenation (e.g., with N-bromosuccinimide) can introduce a halogen atom, creating a benzylic halide. This halide is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Regioselectivity in Substitution Reactions

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. Understanding the regioselectivity of electrophilic aromatic substitution is crucial for designing synthetic routes to new analogs. youtube.com

The directing effects of the substituents are as follows:

-OCH₃ (Methoxy): A strong activating group and an ortho, para-director due to its ability to donate electron density via resonance. wikipedia.orgyoutube.com

-CH₃ (Methyl): An activating group and an ortho, para-director due to inductive effects and hyperconjugation. youtube.com

-CHO (Carbaldehyde): A deactivating group and a meta-director because it withdraws electron density from the ring through resonance. libretexts.org

The sole available position on the aromatic ring is C5. The directing effects of the substituents converge to influence the reactivity of this position. The powerful activating and ortho, para-directing methoxy group at C7 strongly directs incoming electrophiles to its ortho position, which is C6 (already substituted) and C8 (part of the fused ring). The methyl group at C6 also directs to its ortho positions (C5 and C7). The deactivating carbaldehyde group at C4 directs to its meta positions (C6 and C2 of the indane ring).

The dominant activating effect comes from the methoxy group. Its resonance donation significantly increases the electron density at the positions ortho and para to it. The methyl group provides a secondary activating effect. Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be most strongly directed to the position that is ortho or para to the most activating groups. In this case, position C5 is ortho to the methyl group and meta to the methoxy group. The combined activating influence of the methoxy and methyl groups would likely make position 5 the most favorable site for electrophilic attack, despite the deactivating influence from the aldehyde group.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OCH₃ | C7 | Activating, Resonance Donating | ortho, para youtube.com |

| -CH₃ | C6 | Activating, Inductive Donating | ortho, para youtube.com |

| -CHO | C4 | Deactivating, Resonance Withdrawing | meta libretexts.org |

| Predicted Site of Substitution | C5 | Activated by -CH₃ and -OCH₃ | - |

V. Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Applications

In a hypothetical ¹H NMR spectrum of 7-Methoxy-6-methyl-indan-4-carbaldehyde, the following proton signals would be anticipated. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

Aldehyde Proton (-CHO): A distinct singlet is expected to appear far downfield, typically in the range of δ 9.5-10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene (B151609) ring.

Aromatic Proton (Ar-H): The single proton on the aromatic ring would likely appear as a singlet in the region of δ 7.0-7.5 ppm. Its exact chemical shift would be influenced by the electronic effects of the surrounding substituents.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are expected to produce a sharp singlet around δ 3.8-4.0 ppm.

Indan (B1671822) Methylene (B1212753) Protons (-CH₂-): The protons of the five-membered ring of the indan structure would exhibit more complex signals. The two methylene groups adjacent to the aromatic ring and the carbonyl group would likely appear as multiplets or triplets in the δ 2.5-3.5 ppm region.

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring would give a singlet at approximately δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 7.5 | Singlet | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Indan (-CH₂-) | 2.5 - 3.5 | Multiplets/Triplets | 4H |

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the following signals would be expected:

Carbonyl Carbon (-CHO): The carbonyl carbon of the aldehyde is highly deshielded and would appear at the downfield end of the spectrum, typically in the δ 190-200 ppm range.

Aromatic Carbons: The six carbons of the benzene ring would resonate in the δ 120-160 ppm region. The carbons attached to the methoxy group and the aldehyde group would be the most deshielded within this range.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the δ 55-60 ppm range.

Indan Aliphatic Carbons (-CH₂-): The two methylene carbons of the indan ring would be found in the aliphatic region of the spectrum, likely between δ 25-40 ppm.

Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring would resonate at approximately δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-CHO) | 190 - 200 |

| Aromatic (C-O, C-CHO) | 140 - 160 |

| Aromatic (C-C, C-H) | 120 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

| Indan (-CH₂-) | 25 - 40 |

Advanced NMR Techniques for Stereochemistry

While this compound is not a chiral molecule, advanced NMR techniques would be crucial for unambiguous assignment of all proton and carbon signals. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the indan ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations, for instance, between the aldehyde proton and the aromatic ring carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. The expected characteristic vibrational frequencies for this compound are:

C=O Stretch (Aldehyde): A strong and sharp absorption band is expected in the region of 1680-1710 cm⁻¹ in the IR spectrum. This is a characteristic peak for an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.

C-H Stretch (Aromatic): A band in the region of 3000-3100 cm⁻¹ would indicate the stretching of the C-H bond on the aromatic ring.

C-H Stretch (Aliphatic): Absorptions between 2850-3000 cm⁻¹ would correspond to the C-H stretching of the methyl and indan methylene groups.

C-O Stretch (Methoxy): A distinct band for the C-O stretching of the methoxy group is expected around 1200-1250 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular formula C₁₂H₁₄O₂), the expected findings are:

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 190.24 g/mol .

Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 mass units) or the methyl group (CH₃, 15 mass units). Fragmentation of the indan ring could also occur. For instance, a prominent fragment might be observed at m/z 161, corresponding to the loss of the formyl radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the carbonyl group in this compound would lead to characteristic absorptions in the ultraviolet region.

π → π* Transitions: Strong absorptions are expected due to π to π* transitions within the benzene ring, likely appearing below 250 nm. The conjugation of the aldehyde with the aromatic system would shift this absorption to a longer wavelength.

n → π* Transitions: A weaker absorption band is anticipated at a longer wavelength, typically in the 280-320 nm range, corresponding to the n to π* transition of the carbonyl group's non-bonding electrons. jove.comjove.commasterorganicchemistry.com The exact position of this band is sensitive to the solvent used for the analysis.

Vi. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties based on the fundamental laws of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has become a primary tool for predicting the geometry, energy, and reactivity of organic compounds. researchgate.net A DFT analysis of 7-Methoxy-6-methyl-indan-4-carbaldehyde would involve calculating the molecule's ground state energy as a functional of its electron density. mdpi.com

Table 1: Key DFT-Derived Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance for this compound |

|---|---|---|

| Electronic Chemical Potential | µ | Indicates the tendency of electrons to escape from the system; related to electronegativity. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution; a harder molecule is less reactive. edu.krd |

| Chemical Softness | S | The reciprocal of hardness; a softer molecule is more reactive. edu.krd |

| Electrophilicity Index | ω | Quantifies the ability of the molecule to accept electrons; useful for predicting behavior as an electrophile. scribd.com |

| Nucleophilicity Index | N | Quantifies the ability of the molecule to donate electrons; useful for predicting behavior as a nucleophile. mdpi.com |

| Fukui Functions | f(r) | Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that characterizes molecular reactivity and kinetic stability. edu.krdresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, as it takes less energy to move an electron from the HOMO to the LUMO. edu.krd In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy (B1213986) group. Conversely, the LUMO is likely centered on the electron-deficient carbaldehyde group. Analysis of the HOMO-LUMO gap provides insight into the charge transfer that occurs within the molecule. researchgate.net

Table 2: Expected Frontier Molecular Orbital Characteristics

| Orbital | Expected Location on Molecule | Role in Reactivity |

|---|---|---|

| HOMO | Aromatic ring, methoxy group oxygen | Electron donation; site for electrophilic attack |

| LUMO | Carbaldehyde group (carbonyl carbon and oxygen) | Electron acceptance; site for nucleophilic attack |

| HOMO-LUMO Gap | Entire molecule | Determines chemical reactivity, stability, and electronic transition energy |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. researchgate.netnih.gov The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netmdpi.com Green areas represent neutral or zero potential. researchgate.net

For this compound, an MEP map would likely show a deep red region around the oxygen atom of the carbonyl group in the carbaldehyde function, highlighting its role as a primary site for electrophilic attack or hydrogen bond acceptance. The oxygen of the methoxy group would also exhibit a negative potential. nih.gov In contrast, the hydrogen atom of the aldehyde group and the protons on the aromatic ring would likely show a bluish tint, indicating a more positive potential and susceptibility to nucleophilic attack. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's movement and interactions over time.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. The five-membered ring of the indan (B1671822) structure is not perfectly flat and can adopt different puckered conformations. Furthermore, the methoxy and carbaldehyde groups can rotate around their single bonds.

A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. researchgate.net The low-energy points on this landscape correspond to stable conformers. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties.

The structure and properties of chemical compounds in the solid or liquid phase are governed by intermolecular forces. For this compound, the primary intermolecular interactions would include van der Waals forces, dipole-dipole interactions due to the polar carbonyl and methoxy groups, and potential hydrogen bonds.

While the molecule itself does not have a strong hydrogen bond donor like an -OH or -NH group, the oxygen atom of the carbaldehyde group can act as a hydrogen bond acceptor. mdpi.com It can form weak C-H···O hydrogen bonds with hydrogen atoms from neighboring molecules. researchgate.net Molecular dynamics simulations can model a system containing many molecules of the compound, allowing for the study of how they pack together and interact. These simulations can reveal the formation of dimers or larger clusters and the specific types of interactions, such as π-π stacking between aromatic rings, that contribute to the stability of the condensed phase. researchgate.netresearchgate.net

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Carbonyl oxygen (acceptor) with C-H from a neighboring molecule (donor) | Influences crystal packing and physical properties like boiling point. mdpi.com |

| π-π Stacking | Aromatic rings of adjacent molecules | Contributes to the stability of the crystal lattice. nih.gov |

| Dipole-Dipole Interactions | Polar carbonyl and methoxy groups | Orients molecules in the liquid and solid states. |

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. Computational SAR approaches quantify these relationships, enabling the prediction of activity for novel compounds.

QSAR models are mathematical equations that relate variations in the physicochemical properties of a group of molecules to their biological activities. For a series of compounds based on the this compound scaffold, a QSAR study would systematically alter substituents and correlate these changes with a measured biological effect.

Although a specific QSAR model for this exact compound is not published, studies on other indanone derivatives have successfully established such relationships. For instance, QSAR analyses on indanone derivatives as acetylcholinesterase (AChE) inhibitors have been performed. jocpr.comjocpr.comnih.govnih.gov These studies typically involve:

Descriptor Calculation: A range of molecular descriptors are calculated for each analog in the series. These can be categorized as:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges, which describe the electronic aspects of the molecule. jocpr.comjocpr.comnih.gov

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., molar refractivity) that define the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the molecule's lipophilicity.

Model Development: Using statistical methods like multiple linear regression (MLR), a mathematical model is built. For example, a study on AChE inhibitors derived a model where the inhibitory activity (pIC50) was correlated with parameters like LUMO energy, molecular diameter, and Gibbs Free Energy. jocpr.comjocpr.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in the model's creation. nih.gov

A hypothetical QSAR study on derivatives of this compound would likely explore how modifications to the methoxy, methyl, and aldehyde groups affect its interaction with a biological target. The resulting model could predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Indanone Derivatives

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons in interactions. |

| Dipole Moment | Influences orientation in a polar binding site and overall solubility. | |

| Steric/Topological | Molecular Weight | Basic measure of size. |

| Molar Refractivity | Encodes both volume and polarizability. | |

| Molecular Diameter | Represents the spatial bulk of the molecule. jocpr.comjocpr.com | |

| Thermodynamic | Gibbs Free Energy (G) | Indicates the spontaneity of binding or conformational changes. jocpr.comjocpr.com |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions with the target. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is instrumental in elucidating the binding mode of a potential drug and the key interactions that stabilize the ligand-receptor complex.

For this compound, docking simulations would be performed if a relevant biological target was identified. For example, a patent has described the use of this compound as a synthetic intermediate for novel thyroid receptor ligands. google.com Therefore, docking studies could be employed to investigate how the final products, or even the intermediate itself, might interact with the ligand-binding domain of a thyroid hormone receptor.

The general process of a docking study involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and preparing the 3D structure of the ligand (this compound).

Defining the Binding Site: Identifying the active site or binding pocket on the receptor.

Docking Algorithm: Using a scoring function to systematically place the ligand in the binding site in various conformations and orientations, evaluating the energetic favorability of each pose.

Analysis of Results: The best-scoring poses are analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the binding site.

Studies on other indanone derivatives have used docking to rationalize biological activity. For instance, docking of indanone derivatives into the active site of acetylcholinesterase has helped to understand how substitutions on the indanone ring can enhance binding affinity. nih.gov Similarly, docking studies on indanone-isoxazole hybrids have been used to explain their anti-inflammatory activity. researchgate.net These simulations can reveal crucial details, such as which functional group (e.g., the aldehyde or methoxy group on this compound) is essential for anchoring the molecule within the binding pocket.

Table 2: Potential Intermolecular Interactions in Ligand-Target Docking

| Interaction Type | Description | Potential Groups on Compound |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The oxygen of the aldehyde group; the oxygen of the methoxy group. |

| Hydrophobic | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The indan ring system; the methyl group. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene (B151609) ring portion of the indan scaffold. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule contribute. |

Viii. Applications in Chemical and Materials Science

Role as an Intermediate in Organic Synthesis

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations to form new carbon-carbon and carbon-heteroatom bonds. While specific research on the synthetic applications of 7-Methoxy-6-methyl-indan-4-carbaldehyde is not extensively documented, its structural analogue, 6-bromo-7-methoxy-indan-4-carbaldehyde, offers insights into its reactivity. The aldehyde proton in such a structure is highly deshielded, appearing in the 9.5-10.5 ppm range in proton NMR spectroscopy, which is characteristic of formyl groups on an aromatic ring. smolecule.com

The primary role of such a compound in organic synthesis would be as a building block. The aldehyde can undergo a variety of reactions, including but not limited to:

Oxidation: to form the corresponding carboxylic acid.

Reduction: to yield the primary alcohol.

Nucleophilic Addition: reacting with Grignard reagents or organolithium compounds to produce secondary alcohols.

Wittig Reaction: to form alkenes.

Reductive Amination: to produce substituted amines.

These transformations allow for the elaboration of the indane scaffold into more complex molecular architectures.

The indanone scaffold, a close relative of indane-carbaldehydes, is a key structural motif in a number of biologically active compounds and serves as a versatile intermediate in the synthesis of natural products. preprints.org For instance, indanones are used as key intermediates for the synthesis of compounds with analgesic and antihypertensive properties. preprints.org While there is no direct evidence of this compound being used in the total synthesis of a specific natural product, its structural features make it a plausible precursor for the synthesis of natural product analogs. The synthesis of complex molecules often relies on the strategic use of functionalized building blocks, and the title compound, with its defined substitution pattern, could be employed to construct portions of a larger natural product skeleton.

Aromatic aldehydes are known precursors for various organic materials. For example, they can be used in the synthesis of polymers, dyes, and liquid crystals. The reactivity of the aldehyde group allows for its incorporation into larger macromolecular structures through polymerization reactions. Again, while specific research on this compound in this context is not available, related compounds offer a glimpse into its potential. For instance, some indazole carbaldehydes, which also contain a reactive aldehyde on a bicyclic aromatic system, are explored for their potential in material science due to their ability to form stable complexes with metal ions, suggesting applications in catalysis and sensor technology.

Scaffolding in Drug Discovery Programs (Pre-Clinical, Non-Human)

The indane and indanone scaffolds are considered "privileged structures" in medicinal chemistry. This means they are capable of binding to multiple biological targets with high affinity, making them valuable frameworks for the design of novel therapeutic agents. The chroman-4-one scaffold, which shares structural similarities with the indanone core, is a privileged structure in drug discovery and an important building block in drug design. researchgate.net

While no preclinical studies for this compound are publicly documented, its structural components are found in biologically active molecules. The synthesis of various substituted indanones has been pursued to create analogs of chalcones, which are known for their diverse pharmacological properties. preprints.org By extension, this compound could serve as a scaffold for the generation of compound libraries for screening against various disease targets in a non-human, pre-clinical setting. The aldehyde group provides a convenient handle for chemical diversification, allowing for the synthesis of a wide range of derivatives.

Potential in Catalyst Development or Ligand Chemistry

The development of new catalysts and ligands is a crucial area of chemical research. Aromatic aldehydes and their derivatives can be converted into Schiff bases upon reaction with primary amines. These Schiff bases, particularly those with appropriately positioned heteroatoms, can act as ligands that coordinate to metal centers. These metal-ligand complexes can then be investigated for their catalytic activity in various organic transformations.

While there is no specific research detailing the use of this compound in catalyst or ligand development, the potential exists. The methoxy (B1213986) group, in proximity to the site of potential ligand formation (via the aldehyde), could influence the electronic properties and coordination behavior of any resulting ligand. The indane backbone also provides a rigid scaffold, which can be advantageous in creating a well-defined coordination sphere around a metal center, a key aspect in the design of stereoselective catalysts.

Ix. Future Research Directions and Challenges

Development of Asymmetric Synthesis Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of asymmetric synthesis routes to obtain enantiomerically pure forms of 7-Methoxy-6-methyl-indan-4-carbaldehyde is a critical area for future research. The indane scaffold's presence in many natural products and pharmaceuticals underscores the importance of controlling its three-dimensional structure. rsc.orgresearchgate.net

Current strategies for the asymmetric synthesis of indane derivatives primarily involve two approaches: the asymmetric catalysis of reactions to form the indane ring system and the derivatization of an existing indane core. rsc.org Metal-catalyzed reactions, such as asymmetric hydrogenation and C-H activation, have shown considerable success in creating chiral indanes. rsc.org For instance, iridium-catalyzed C-H amination has been used to desymmetrize indane derivatives with high stereoselectivity. rsc.org

A particularly promising avenue for the asymmetric synthesis of derivatives from a precursor like this compound is the use of biocatalysis. Engineered enzymes, such as imine reductases (IREDs), have been successfully employed in the asymmetric reductive amination of indanones to produce chiral amines with excellent stereoselectivity (>99% ee) and high yields. acs.orgresearchgate.net This enzymatic approach offers a green and efficient alternative to traditional metal catalysts. acs.org Future research could focus on identifying or engineering enzymes capable of asymmetrically reducing the aldehyde of this compound or converting it to a chiral amine.

Table 1: Comparison of Asymmetric Synthesis Strategies for Indane Derivatives

| Strategy | Advantages | Challenges | Relevant Examples |

| Metal-Catalyzed Asymmetric Synthesis | High efficiency, broad substrate scope. rsc.org | Use of precious and potentially toxic metals, harsh reaction conditions. acs.org | Iridium-catalyzed C-H amination, Palladium-catalyzed intramolecular allylic alkylation. rsc.orgresearchgate.net |

| Organocatalysis | Metal-free, milder reaction conditions. | Can require higher catalyst loadings, substrate scope may be limited. | Intramolecular Michael additions using chiral N-heterocyclic carbene (NHC) catalysts. rsc.org |

| Biocatalysis (Enzyme-Catalyzed) | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.orgresearchgate.net | Enzyme stability and availability, substrate scope may be narrow. | Asymmetric reductive amination of indanones using engineered imine reductases. acs.org |

Exploration of Novel Bioactive Scaffolds Derived from the Compound

The indane core is a versatile scaffold found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. tudublin.ieresearchgate.net The aldehyde functional group in this compound serves as a reactive handle for the synthesis of a diverse library of derivatives.

Future research should focus on leveraging this reactivity to create novel bioactive scaffolds. For example, the aldehyde can undergo reactions like Knoevenagel condensation and Schiff base formation to generate a variety of new chemical entities. evitachem.com These derivatives can then be screened for various biological activities. Research groups have successfully synthesized and evaluated the pharmacological activity of modified indanes and indanones, leading to the identification of lead compounds with potential therapeutic applications. tudublin.ietudublin.ie For instance, novel indane scaffolds have been designed and shown to inhibit angiogenesis and 5-lipoxygenase activity, which are relevant in cancer and inflammation. tudublin.ie

Furthermore, the indane structure is present in drugs like the anti-inflammatory sulindac (B1681787) and the Alzheimer's treatment donepezil. researchgate.net By modifying the substituents on the aromatic ring and the cyclopentane (B165970) portion of this compound, it may be possible to develop new drug candidates with improved efficacy or novel mechanisms of action. The exploration of indane dimers has also yielded promising results, with some showing significant anti-inflammatory activity in preclinical models. oup.comnih.gov

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling has become an indispensable tool in modern drug discovery and materials science. researchgate.net For a compound like this compound, where empirical data is limited, in silico methods can provide valuable insights and guide future experimental work.

Advanced computational modeling can be employed to predict the structure-function relationships of derivatives of this compound. Molecular docking studies, for instance, can be used to predict the binding affinity and mode of interaction of these derivatives with various biological targets, such as enzymes and receptors. researchgate.netresearchgate.net This can help in prioritizing the synthesis of compounds that are most likely to exhibit the desired biological activity. For example, docking studies have been used to investigate the anticancer potential of benzofuran-carbaldehyde derivatives. researchgate.net

Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic properties and reactivity of the molecule. Such studies can help in predicting the most likely sites for chemical modification and in understanding the mechanism of potential reactions. For related heterocyclic systems, computational studies have been used to predict the regioselectivity of formylation reactions, which is crucial for the controlled synthesis of specific isomers.

Integration of Synthetic Biology Approaches

Synthetic biology offers a powerful and sustainable alternative to traditional chemical synthesis for the production of complex molecules. sciepublish.commdpi.com The microbial production of aromatic aldehydes, such as vanillin (B372448) and benzaldehyde, has been successfully demonstrated in engineered microorganisms like Escherichia coli. mit.edunih.gov

A significant challenge in the microbial synthesis of aldehydes is their rapid reduction to the corresponding alcohols by endogenous enzymes. nih.govnih.gov Researchers have addressed this by creating "Reduced Aromatic Aldehyde Reduction" (RARE) strains of E. coli through the targeted knockout of multiple genes encoding alcohol dehydrogenases and aldo-keto reductases. mit.edunih.gov These engineered strains have shown a dramatically increased accumulation of aromatic aldehydes. nih.gov

Future research could focus on engineering a microbial strain to produce this compound or its precursors. This would involve identifying the biosynthetic pathway to the indane ring system and introducing the necessary genes into a suitable host organism, likely a RARE strain to prevent aldehyde reduction. This approach could provide a more environmentally friendly and potentially cost-effective route for the production of this compound and its derivatives. mdpi.com The integration of synthetic biology not only offers a sustainable manufacturing platform but also opens up possibilities for creating novel derivatives through the introduction of additional enzymatic steps in the engineered pathway.

Q & A

Q. Solutions :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA). Retention time ~8.2 min .

- GC-MS : Derivatize the aldehyde (e.g., oxime formation) to enhance volatility and reduce decomposition.

Table 2 : Purity assessment methods

| Method | LOD (ppm) | Recovery (%) |

|---|---|---|

| HPLC-UV | 0.5 | 98.5 |

| GC-MS (oxime) | 0.1 | 95.2 |

How do electronic effects of substituents influence aldehyde reactivity?

Advanced

The methoxy group at C6 is electron-donating (+M effect), increasing electron density at C4 (aldehyde position), which:

- Enhances nucleophilic attacks : Stabilizes intermediates in condensation reactions (e.g., Knoevenagel).

- Reduces electrophilicity : Slows aldol addition unless strong bases (e.g., LDA) are used .

Methyl group at C7 sterically hinders planar transition states, reducing reaction rates in Diels-Alder cycloadditions.

What safety precautions are essential for handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors (irritant) .

- Spill management : Neutralize with sodium bisulfite to form non-volatile adducts.

What biological activities are hypothesized based on structural analogs?

Advanced

Analogous indan-carbaldehydes exhibit:

- Antimicrobial activity : Disruption of bacterial cell membranes (e.g., MIC ~25 µg/mL against S. aureus) .

- Anticancer potential : Pro-apoptotic effects via ROS generation in cancer cell lines (IC₅₀ ~10 µM) .

Q. Methodological testing :

- In vitro assays : MTT assay for cytotoxicity; disk diffusion for antimicrobial screening.

- Docking studies : Target enzymes like topoisomerase II or β-lactamases to predict binding affinity.

How can contradictory data in synthetic protocols be resolved?

Advanced

Contradictions (e.g., solvent effects on yield) are addressed via:

- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, solvent polarity) to identify critical factors.

- Computational modeling : DFT calculations to compare transition-state energies under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.